
6-Bromo-2,3-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32661997 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The preparation of MFCD32661997 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a series of reactions involving specific reagents and conditions . The preparation method is designed to be simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Analyse Des Réactions Chimiques
MFCD32661997 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound reacts with common reagents under specific conditions to form major products. For example, it can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives. Similarly, reduction reactions can be carried out using reducing agents to yield reduced forms of the compound. Substitution reactions involve the replacement of specific functional groups with other groups, resulting in different derivatives of MFCD32661997 .
Applications De Recherche Scientifique
MFCD32661997 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, the compound is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD32661997 is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Additionally, the compound has industrial applications, such as in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of MFCD32661997 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as cell growth, differentiation, and apoptosis. The precise molecular targets and pathways involved in the action of MFCD32661997 are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
MFCD32661997 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms. These compounds share some structural similarities but may differ in their chemical properties, reactivity, and applications. The unique features of MFCD32661997, such as its specific synthetic routes and reaction conditions, set it apart from other related compounds .
Propriétés
Formule moléculaire |
C8H4BrF5O |
|---|---|
Poids moléculaire |
291.01 g/mol |
Nom IUPAC |
1-(6-bromo-2,3-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-3-1-2-4(10)6(11)5(3)7(15)8(12,13)14/h1-2,7,15H |
Clé InChI |
LXTCOMXUTQAMMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)C(C(F)(F)F)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



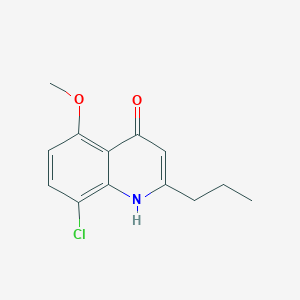
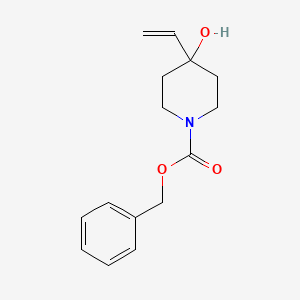

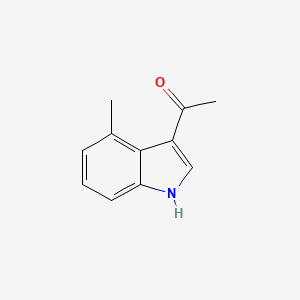
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
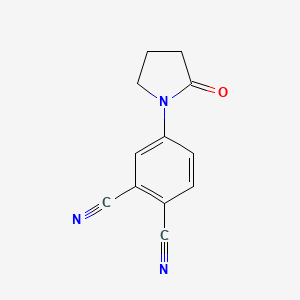


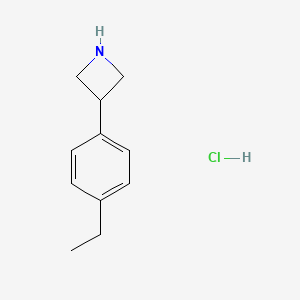
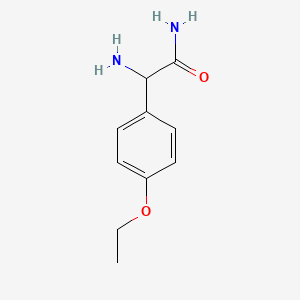

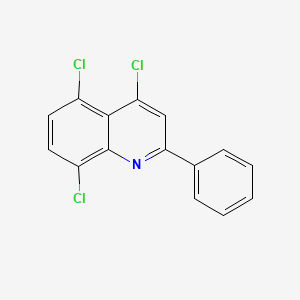
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
